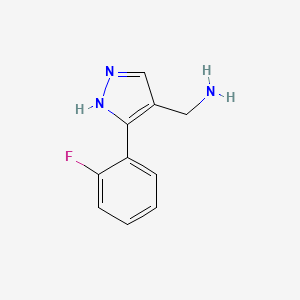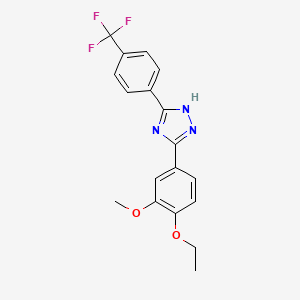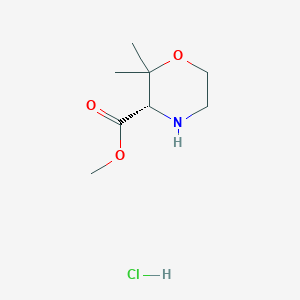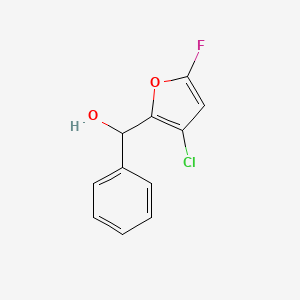
4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a piperidine ring attached to an imidazole ring, which is further substituted with a 3,4-dichlorophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl 2-bromoacetate to form an intermediate, which is then cyclized to form the imidazole ring. This intermediate is then reacted with piperidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic hydrogenation of Schiff base compounds in the presence of amine or amide salts using catalysts such as palladium or platinum . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more substituents on the imidazole or piperidine ring are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted imidazole or piperidine derivatives .
Applications De Recherche Scientifique
4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine include:
- 4-(4-(3,4-Dichlorophenyl)-4,5-dihydro-1H-imidazol-1-yl)piperidine
- 4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)cyclohexane
- 4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)benzene .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both imidazole and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H15Cl2N3 |
|---|---|
Poids moléculaire |
296.2 g/mol |
Nom IUPAC |
4-[2-(3,4-dichlorophenyl)imidazol-1-yl]piperidine |
InChI |
InChI=1S/C14H15Cl2N3/c15-12-2-1-10(9-13(12)16)14-18-7-8-19(14)11-3-5-17-6-4-11/h1-2,7-9,11,17H,3-6H2 |
Clé InChI |
GXKSONQXHYIVGQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1N2C=CN=C2C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone](/img/structure/B11790973.png)




![2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11791012.png)



![2,5-Dichloropyrido[2,3-d]pyridazine](/img/structure/B11791033.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11791040.png)



